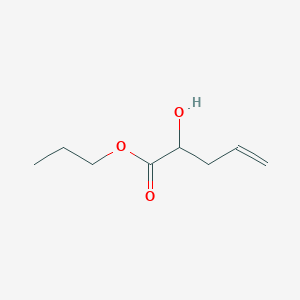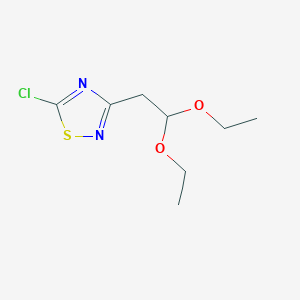
5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of agrochemicals, particularly as a fungicide and herbicide.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or interfere with DNA replication, leading to its antimicrobial and anti-cancer properties. The exact pathways and molecular targets are still under investigation, but its ability to disrupt cellular processes is a key aspect of its mechanism.
Comparación Con Compuestos Similares
5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
5-Chloro-3-(2,2-dimethoxyethyl)-1,2,4-thiadiazole: Similar in structure but with different substituents, leading to variations in reactivity and applications.
5-Chloro-3-methyl-1,2,4-thiadiazole: Another derivative with a methyl group instead of the diethoxyethyl group, which may affect its biological activity and chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H13ClN2O2S |
|---|---|
Peso molecular |
236.72 g/mol |
Nombre IUPAC |
5-chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H13ClN2O2S/c1-3-12-7(13-4-2)5-6-10-8(9)14-11-6/h7H,3-5H2,1-2H3 |
Clave InChI |
PKHJILWKVOXGQI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC1=NSC(=N1)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12624803.png)
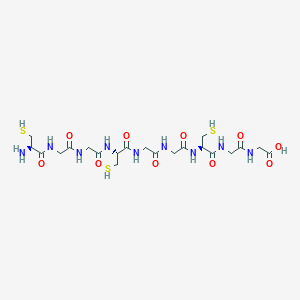
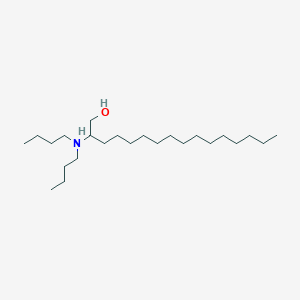
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12624820.png)
![Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12624822.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide](/img/structure/B12624839.png)
![1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12624847.png)
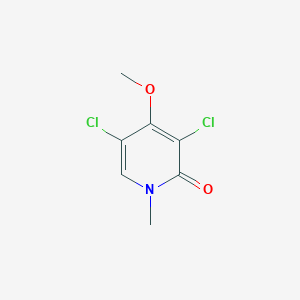

![6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12624862.png)
![{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid](/img/structure/B12624863.png)

![1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea](/img/structure/B12624875.png)
